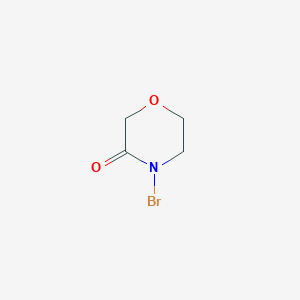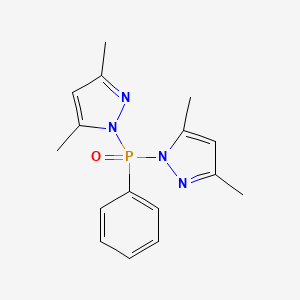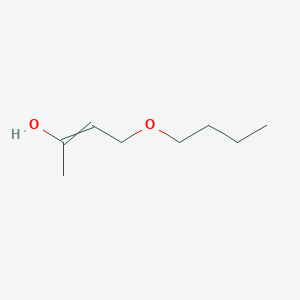![molecular formula C48H88N2O4 B14511996 2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide) CAS No. 63266-78-4](/img/structure/B14511996.png)
2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide): is a complex organic compound characterized by its unique structure, which includes a phenylenebis(oxy) core and two N-methyl-N-octadecylacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide) typically involves the reaction of 1,2-phenylenebis(oxy) with N-methyl-N-octadecylacetamide under specific conditions. The process may include steps such as:
Williamson Ether Synthesis: This method involves the reaction of a phenol with an alkyl halide in the presence of a base to form an ether. For example, the reaction of 1,2-dihydroxybenzene with an appropriate alkyl halide.
Amidation: The resulting ether is then reacted with N-methyl-N-octadecylamine in the presence of a coupling agent to form the final amide product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amide groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: N-oxides of the amide groups.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Polymer Science: It can be incorporated into polymer matrices to modify their properties.
Biology:
Drug Delivery: The compound’s amphiphilic nature makes it suitable for use in drug delivery systems, improving the solubility and bioavailability of hydrophobic drugs.
Bioconjugation: It can be used to link biomolecules, facilitating the study of biological interactions.
Medicine:
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Surfactants: The compound can act as a surfactant in various industrial processes, including emulsification and dispersion.
Coatings: It can be used in coatings to enhance their durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 2,2’-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide) involves its interaction with specific molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it effective in various applications. The phenyl ring can engage in π-π interactions, while the amide groups can form hydrogen bonds, facilitating its binding to target molecules.
Comparison with Similar Compounds
2,2’-[1,2-Phenylenebis(oxy)]bis(N,N-dipropylacetamide): Similar structure but with dipropyl groups instead of octadecyl groups.
2,2’-[1,3-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide): Similar structure but with a different substitution pattern on the phenyl ring.
2,2’-[1,4-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide): Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness: The uniqueness of 2,2’-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide) lies in its specific substitution pattern and the presence of long octadecyl chains, which impart distinct physical and chemical properties. These properties make it particularly suitable for applications requiring amphiphilic compounds with high stability and reactivity.
Properties
CAS No. |
63266-78-4 |
|---|---|
Molecular Formula |
C48H88N2O4 |
Molecular Weight |
757.2 g/mol |
IUPAC Name |
N-methyl-2-[2-[2-[methyl(octadecyl)amino]-2-oxoethoxy]phenoxy]-N-octadecylacetamide |
InChI |
InChI=1S/C48H88N2O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41-49(3)47(51)43-53-45-39-35-36-40-46(45)54-44-48(52)50(4)42-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h35-36,39-40H,5-34,37-38,41-44H2,1-4H3 |
InChI Key |
NMSIZELNFJFBLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C(=O)COC1=CC=CC=C1OCC(=O)N(C)CCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Methyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14511921.png)
![1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B14511930.png)

![2-[(Methylsulfanyl)carbonothioyl]hexadecanoic acid](/img/structure/B14511932.png)
![[6-Bromo-3,4,5-tris(3-methylbutanoyloxy)oxan-2-yl]methyl 3-methylbutanoate](/img/structure/B14511944.png)


![(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate](/img/structure/B14511973.png)

![N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide](/img/structure/B14511985.png)



